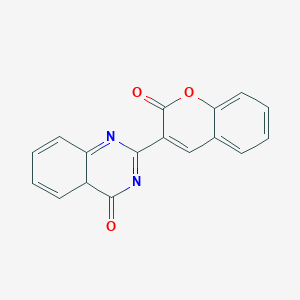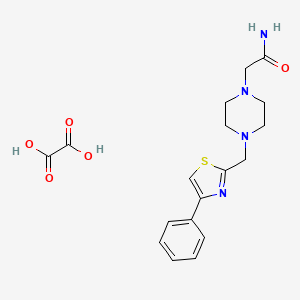![molecular formula C13H10FN3O3 B2454542 (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-85-7](/img/structure/B2454542.png)
(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is known for its ability to inhibit the activity of phospholipase D (PLD), a key enzyme involved in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Analysis
- The compound is used in the chemical synthesis of various heterocyclic compounds. For instance, derivatives of indazole and related compounds have been synthesized and analyzed for their structural properties. Studies have shown that the indazole analogues possess varying degrees of diuretic activity, highlighting their potential use in medicinal chemistry (Shutske et al., 1983). Similarly, other related compounds like (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids have been prepared and studied for their molecular conformations in both solution and crystal form (Chui et al., 2004).
2. Biological Activity and Fluorogenic Reagent
- Some derivatives of the compound have demonstrated biological activities. For example, 4-substituted 1-methyl-1H-indazoles have shown weak antiinflammatory, analgesic, antipyretic, and hypotensive activities in preclinical models (Mosti et al., 1992). Furthermore, the compound 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed as a fluorogenic reagent for the detection and analysis of primary amines, suggesting its utility in analytical chemistry (Chen & Novotny, 1997).
3. Synthesis of Novel Compounds and Spectroscopic Analysis
- Novel compounds such as α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid have been synthesized, utilizing the compound as a precursor. These novel compounds are characterized by spectroscopic methods like IR spectra, confirming their unique chemical structure (Wang Wei, 2009).
4. Catalytic and Antibacterial Activities
- Derivatives of the compound have been explored for their catalytic and biological activities. For instance, novel derivatives synthesized using nickel ferrite nanoparticles have been screened for their antioxidant and antimicrobial activities (Rao et al., 2019). Additionally, compounds like 1,4-Benzoxazine analogues have been synthesized and tested for their antibacterial activity against various bacterial strains (Kadian et al., 2012).
Eigenschaften
IUPAC Name |
2-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-6-7(5-10(18)19)13(20)17-12(15-6)11-8(14)3-2-4-9(11)16-17/h2-4,16H,5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMASJGDYVHVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140700 |
Source


|
| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630763-85-7 |
Source


|
| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)
![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)





![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)


